molecular formula C11H21NO2S B15094622 2-Heptyl-1,3-thiazolane-4-carboxylic acid CAS No. 298186-77-3

2-Heptyl-1,3-thiazolane-4-carboxylic acid

Cat. No.: B15094622
CAS No.: 298186-77-3
M. Wt: 231.36 g/mol
InChI Key: PBFKOPWETDLXRE-RGURZIINSA-N
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Description

2-Heptyl-1,3-thiazolane-4-carboxylic acid is an organic compound with the molecular formula C11H21NO2S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The heptyl group attached to the nitrogen atom and the carboxylic acid group at the fourth position of the ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-1,3-thiazolane-4-carboxylic acid typically involves the condensation of a heptanal with cysteine or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild acidic or basic environments to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazolidine derivatives.

    Substitution Products: Substituted thiazolidine derivatives.

Scientific Research Applications

2-Heptyl-1,3-thiazolane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer and diabetes, due to its ability to modulate biological pathways.

    Industry: The compound is used in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Heptyl-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation.

Comparison with Similar Compounds

  • 2-Heptyl-1,3-thiazolidine-4-carboxylic acid
  • 2-Heptyl-1,3-thiazoline-4-carboxylic acid
  • 2-Heptyl-1,3-thiazepane-4-carboxylic acid

Comparison: Compared to other thiazolidine derivatives, 2-Heptyl-1,3-thiazolane-4-carboxylic acid is unique due to the presence of the heptyl group, which enhances its lipophilicity and biological activity. The carboxylic acid group at the fourth position of the ring also contributes to its distinct chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

298186-77-3

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

(4R)-2-heptyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H21NO2S/c1-2-3-4-5-6-7-10-12-9(8-15-10)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1

InChI Key

PBFKOPWETDLXRE-RGURZIINSA-N

Isomeric SMILES

CCCCCCCC1N[C@@H](CS1)C(=O)O

Canonical SMILES

CCCCCCCC1NC(CS1)C(=O)O

Origin of Product

United States

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